1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone
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Overview
Description
1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is a complex organic compound that features a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a piperidine ring
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it is plausible that this compound may interact with a variety of biological targets.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,2,4-oxadiazoles , it is likely that this compound affects multiple pathways, leading to downstream effects such as inhibition of bacterial or viral replication.
Result of Action
Given the reported anti-bacterial, anti-viral, and anti-leishmanial activities of 1,2,4-oxadiazoles , it is likely that this compound exerts its effects by inhibiting the growth or replication of these organisms.
Biochemical Analysis
Biochemical Properties
For instance, some oxadiazole derivatives have shown promising results as selective histamine H3-receptor antagonists .
Cellular Effects
Some oxadiazole derivatives have shown significant anticancer activity against various human cancer cell lines .
Molecular Mechanism
Oxadiazole derivatives have been found to exhibit a robust inhibitory effect against the epidermal growth factor receptor (EGFR) wild-type enzyme .
Temporal Effects in Laboratory Settings
Oxadiazoles have been reported to have a relatively high density and low melting point, making them attractive for various applications .
Metabolic Pathways
Oxadiazoles can be synthesized from oxidation of tetrazoles in the presence of aldehydes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of acylhydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The pyrrolidine and piperidine rings are then introduced through subsequent reactions involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while nucleophilic substitution can produce a variety of substituted oxadiazole derivatives .
Scientific Research Applications
1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are known for their pharmacological activities, including analgesic and anti-inflammatory effects.
Piperidine Derivatives: These compounds are widely used in medicinal chemistry for their diverse therapeutic applications.
Uniqueness
1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is unique due to its combination of three distinct rings, which confer a range of chemical and biological properties. This structural complexity allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial development.
Properties
IUPAC Name |
1-[4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-10(19)17-5-2-11(3-6-17)14(20)18-7-4-12(8-18)13-15-9-21-16-13/h9,11-12H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRPGQAIPJASEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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